Cas no 1805081-60-0 (7-(Chloromethyl)benzo[d]oxazol-2-amine)

7-(Chloromethyl)benzo[d]oxazol-2-amine is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a chloromethyl group at the 7-position and an amine group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The chloromethyl group offers reactivity for further functionalization, enabling the introduction of diverse substituents. The amine functionality provides a handle for derivatization or coordination chemistry. Its benzo[d]oxazole scaffold is of interest due to its potential biological activity, making this compound valuable for medicinal chemistry research. The product is typically handled under controlled conditions due to the reactivity of the chloromethyl group.
7-(Chloromethyl)benzo[d]oxazol-2-amine structure
1805081-60-0 structure
商品名:7-(Chloromethyl)benzo[d]oxazol-2-amine
CAS番号:1805081-60-0
MF:C8H7ClN2O
メガワット:182.60698056221
CID:4819580

7-(Chloromethyl)benzo[d]oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 7-(Chloromethyl)benzo[d]oxazol-2-amine
    • 2-Amino-7-(chloromethyl)benzo[d]oxazole
    • インチ: 1S/C8H7ClN2O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2,(H2,10,11)
    • InChIKey: MXMUIYASBNBCNO-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC=C2C=1OC(N)=N2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 52

7-(Chloromethyl)benzo[d]oxazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081001813-250mg
2-Amino-7-(chloromethyl)benzo[d]oxazole
1805081-60-0 98%
250mg
$4,986.73 2022-04-01
Alichem
A081001813-500mg
2-Amino-7-(chloromethyl)benzo[d]oxazole
1805081-60-0 98%
500mg
$7,631.31 2022-04-01
Alichem
A081001813-1g
2-Amino-7-(chloromethyl)benzo[d]oxazole
1805081-60-0 98%
1g
$12,739.01 2022-04-01

7-(Chloromethyl)benzo[d]oxazol-2-amine 関連文献

7-(Chloromethyl)benzo[d]oxazol-2-amineに関する追加情報

Professional Introduction to 7-(Chloromethyl)benzo[d]oxazol-2-amine (CAS No. 1805081-60-0)

7-(Chloromethyl)benzo[d]oxazol-2-amine is a highly significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1805081-60-0, has garnered considerable attention due to its potential applications in drug development and molecular research. The benzo[d]oxazol scaffold, combined with the chloromethyl substituent, renders this molecule a versatile intermediate for synthesizing various bioactive agents.

The benzo[d]oxazol ring system is a prominent feature in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. The presence of the chloromethyl group introduces reactivity that allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. This reactivity has been exploited in the development of novel pharmacophores targeting a range of therapeutic areas.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Among these, benzo[d]oxazole derivatives have shown promise in treating neurological disorders, inflammation, and infectious diseases. The specific modification of the benzo[d]oxazole core with a chloromethyl group at the 7-position enhances its pharmacological profile, making it an attractive candidate for further investigation.

One of the most compelling aspects of 7-(Chloromethyl)benzo[d]oxazol-2-amine is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this compound into drug design strategies, researchers aim to develop selective inhibitors that can modulate kinase activity without significant off-target effects.

The chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling the attachment of various pharmacophoric groups. This flexibility has been leveraged in the development of prodrugs and targeted delivery systems. For instance, studies have demonstrated that derivatives of this compound can be used to create prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions, thereby improving bioavailability and therapeutic efficacy.

Recent advancements in computational chemistry have also highlighted the potential of 7-(Chloromethyl)benzo[d]oxazol-2-amine as a scaffold for virtual screening and drug discovery campaigns. Molecular docking studies have identified several analogs of this compound that exhibit high binding affinity to target proteins. These findings suggest that further optimization could yield novel drugs with improved pharmacokinetic properties.

The synthesis of 7-(Chloromethyl)benzo[d]oxazol-2-amine involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The precision required in these synthetic routes underscores the importance of high-quality starting materials and well-established protocols. Researchers have reported efficient synthetic pathways that minimize side reactions and maximize yield, making this compound more accessible for industrial applications.

In conclusion, 7-(Chloromethyl)benzo[d]oxazol-2-amine (CAS No. 1805081-60-0) represents a promising candidate in pharmaceutical research due to its structural versatility and biological activity. Its role as an intermediate in drug development, particularly in the synthesis of kinase inhibitors and prodrugs, underscores its significance in modern medicine. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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